![molecular formula C14H15Cl2N3O3 B14619042 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid CAS No. 59666-66-9](/img/structure/B14619042.png)
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid is a chemical compound that combines the properties of an imidazole derivative and nitric acid. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, while nitric acid is a strong oxidizing agent commonly used in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties in treating infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, inhibiting their activity. Nitric acid, being a strong oxidizing agent, can induce oxidative stress in cells, leading to cell death. The combination of these two components enhances the compound’s overall efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1H-imidazole
- 1-(2,4-Dichlorophenyl)-2-imidazoline
- 2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole
Uniqueness
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole derivative and nitric acid. This combination provides a synergistic effect, enhancing its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
59666-66-9 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O3 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)pent-4-enyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H14Cl2N2.HNO3/c1-2-3-11(9-18-7-6-17-10-18)13-5-4-12(15)8-14(13)16;2-1(3)4/h2,4-8,10-11H,1,3,9H2;(H,2,3,4) |
Clé InChI |
UDTHZEHTIYPEFI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


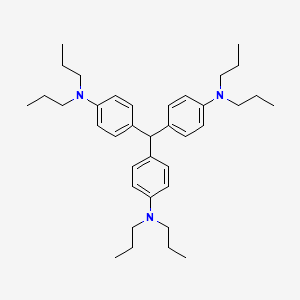
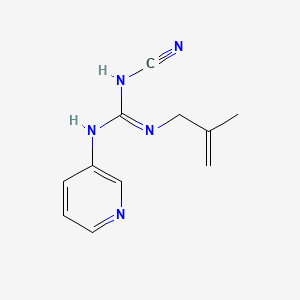
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
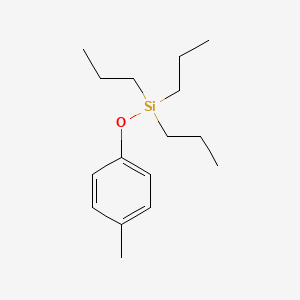

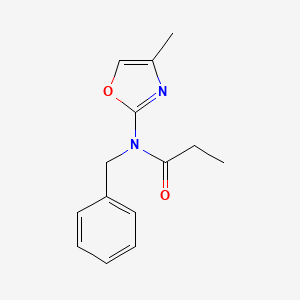

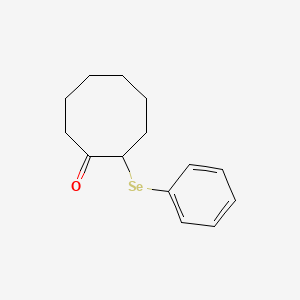
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
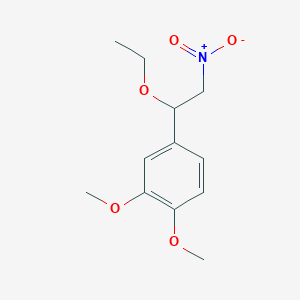
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)

